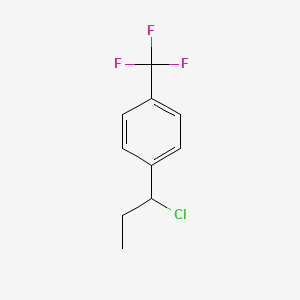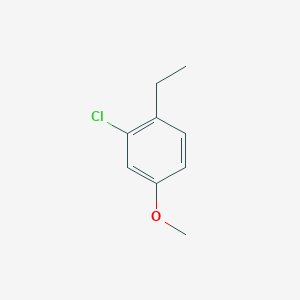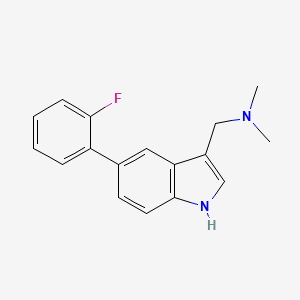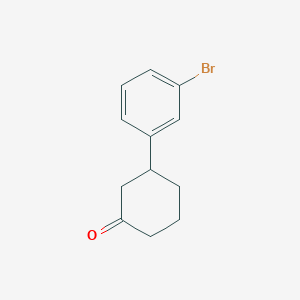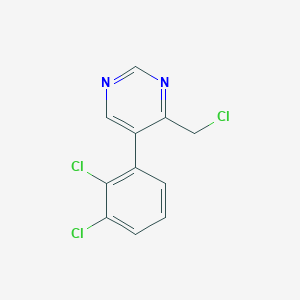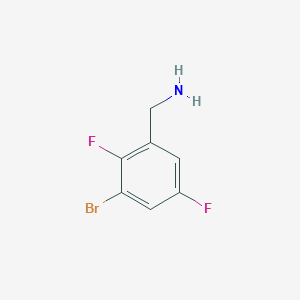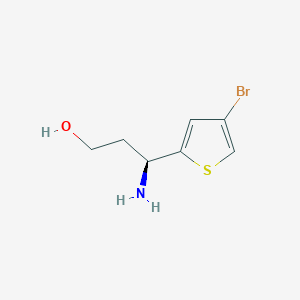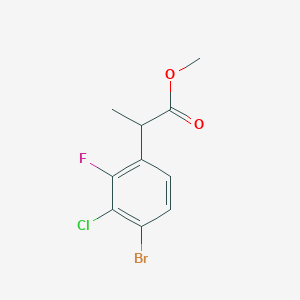
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H9BrClFO2. It is a derivative of propanoic acid and contains bromine, chlorine, and fluorine atoms attached to a phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate typically involves the esterification of 2-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for reducing the ester group.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is used for oxidizing the ester to a carboxylic acid
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of 2-(4-bromo-3-chloro-2-fluorophenyl)propanol.
Oxidation: Formation of 2-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid
Applications De Recherche Scientifique
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain biological targets, thereby modulating their activity. The exact pathways involved vary based on the specific use of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-3-(2-fluorophenyl)propanoate
- Methyl 2-bromo-3-(4-fluorophenyl)propanoate
- Methyl 4-bromo-2-fluorobenzoate
Uniqueness
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination of halogens can influence its reactivity and binding properties, making it a valuable compound for specific research applications .
Propriétés
Formule moléculaire |
C10H9BrClFO2 |
|---|---|
Poids moléculaire |
295.53 g/mol |
Nom IUPAC |
methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H9BrClFO2/c1-5(10(14)15-2)6-3-4-7(11)8(12)9(6)13/h3-5H,1-2H3 |
Clé InChI |
USHQLHDQQCGZJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1)Br)Cl)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



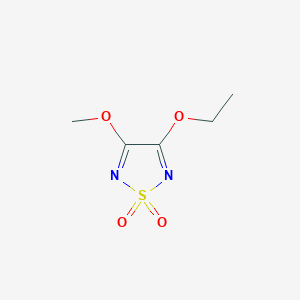
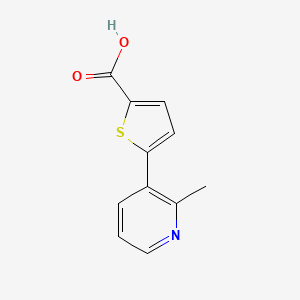
![Thiazolo[4,5-c]pyridine-4-carbonitrile](/img/structure/B13089213.png)

